N-(4-methylcyclohexyl)tetrazolo[1,5-b]pyridazin-6-amine
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Overview
Description
N-(4-methylcyclohexyl)tetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that features a tetrazole ring fused to a pyridazine ring, with a 4-methylcyclohexyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylcyclohexyl)tetrazolo[1,5-b]pyridazin-6-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Cyclization to Form the Pyridazine Ring: The tetrazole intermediate is then subjected to cyclization with a suitable hydrazine derivative to form the pyridazine ring.
Introduction of the 4-Methylcyclohexyl Group: The final step involves the alkylation of the nitrogen atom with 4-methylcyclohexyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylcyclohexyl)tetrazolo[1,5-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
N-(4-methylcyclohexyl)tetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure.
Materials Science: Application in the development of energetic materials and explosives due to its nitrogen-rich structure.
Biological Studies: Investigation of its biological activity, including potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)tetrazolo[1,5-b]pyridazin-6-amine involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-b]pyridazine: A similar compound without the 4-methylcyclohexyl group.
Tetrazolo[1,5-b][1,2,4]triazine: Another nitrogen-rich heterocycle with similar energetic properties.
Uniqueness
N-(4-methylcyclohexyl)tetrazolo[1,5-b]pyridazin-6-amine is unique due to the presence of the 4-methylcyclohexyl group, which can influence its physical and chemical properties, such as solubility, stability, and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H16N6 |
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Molecular Weight |
232.29 g/mol |
IUPAC Name |
N-(4-methylcyclohexyl)tetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C11H16N6/c1-8-2-4-9(5-3-8)12-10-6-7-11-13-15-16-17(11)14-10/h6-9H,2-5H2,1H3,(H,12,14) |
InChI Key |
XIJYVHNJVNSUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC2=NN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
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